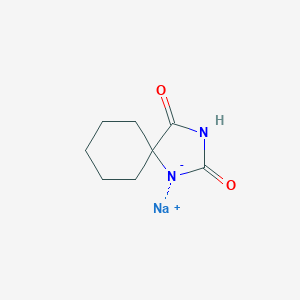

3'-Sodiocyclohexanespiro-5'-hydantoin

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1075-86-1 |

|---|---|

Molecular Formula |

C8H11N2NaO2 |

Molecular Weight |

190.17 g/mol |

IUPAC Name |

sodium;3-aza-1-azanidaspiro[4.5]decane-2,4-dione |

InChI |

InChI=1S/C8H12N2O2.Na/c11-6-8(10-7(12)9-6)4-2-1-3-5-8;/h1-5H2,(H2,9,10,11,12);/q;+1/p-1 |

InChI Key |

PXZYNVBFBPXRET-UHFFFAOYSA-M |

SMILES |

C1CCC2(CC1)C(=O)NC(=O)[N-]2.[Na+] |

Isomeric SMILES |

C1CCC2(CC1)C(=O)NC(=N2)[O-].[Na+] |

Canonical SMILES |

C1CCC2(CC1)C(=O)NC(=O)[N-]2.[Na+] |

Other CAS No. |

1075-86-1 |

Synonyms |

3-Sodio-1,3-diazaspiro[4.5]decane-2,4-dione |

Origin of Product |

United States |

Synthetic Methodologies for Cyclohexanespiro 5 Hydantoin Cores and 3 Sodiated Derivatives

Foundational Synthetic Pathways to Hydantoin (B18101) Rings

The formation of the hydantoin ring is achievable through several foundational synthetic pathways, each offering distinct advantages in terms of substrate scope, efficiency, and potential for diversification.

The Bucherer-Bergs reaction stands as one of the most convenient and widely utilized methods for preparing 5,5-disubstituted hydantoins, including spiro-variants like cyclohexanespiro-5'-hydantoin. mdpi.comencyclopedia.pub First discovered by Bergs in 1929 and later refined by Bucherer, this multicomponent reaction typically involves heating a ketone or aldehyde with potassium cyanide and ammonium (B1175870) carbonate in a solvent such as aqueous ethanol. mdpi.comwikipedia.org

The reaction mechanism is understood to proceed through several key intermediates. wikipedia.orgalfa-chemistry.com Initially, the ketone (e.g., cyclohexanone) reacts with a cyanide ion to form a cyanohydrin. Concurrently, ammonium carbonate provides ammonia (B1221849), which reacts with the cyanohydrin to yield an α-aminonitrile. organic-chemistry.org This aminonitrile is a crucial intermediate. The next step involves the nucleophilic addition of the aminonitrile's amino group to carbon dioxide (derived from ammonium carbonate), forming a cyano-carbamic acid. wikipedia.org This intermediate then undergoes a rapid intramolecular cyclization to a 5-imino-oxazolidin-2-one, which subsequently rearranges, likely via an isocyanate intermediate, to furnish the final, stable hydantoin ring structure. wikipedia.orgalfa-chemistry.com

Over the years, modifications have been introduced to improve yields and reaction conditions. The Hoyer modification, for instance, involves heating the standard reaction mixture under an atmosphere of carbon dioxide in a closed system, which can lead to better yields. encyclopedia.pub The use of ultrasonication has also been shown to accelerate the reaction, often allowing for lower temperatures and shorter reaction times. wikipedia.org

| Reagents/Conditions | Role in Bucherer-Bergs Reaction |

| Ketone (e.g., Cyclohexanone) | Carbonyl source, forms the spiro-center |

| Potassium Cyanide (KCN) | Source of the cyanide nucleophile |

| Ammonium Carbonate ((NH₄)₂CO₃) | Provides ammonia and carbon dioxide |

| Aqueous Ethanol | Typical solvent |

| Heat (60-70°C) | Promotes reaction rate |

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. pnu.ac.ir Beyond the classic Bucherer-Bergs synthesis, other MCRs have been developed to create a wide array of hydantoin architectures.

One prominent example is the Ugi four-component reaction followed by a cyclization step. organic-chemistry.orgresearchgate.net An aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid can react to form an α-acylamino amide intermediate. Subsequent treatment of this intermediate can induce cyclization to form a hydantoin ring, allowing for substitution at the N-1 and N-3 positions, which is a limitation of the traditional Bucherer-Bergs reaction. nih.gov This two-step Ugi/cyclization sequence offers multiple points of diversity, enabling the generation of large libraries of substituted hydantoins. organic-chemistry.org

Other innovative MCR strategies have been reported, such as a one-pot, three-component sequential procedure involving azides, isocyanates, and α-halo-acetic carboxylic acids to yield highly substituted hydantoins under mild conditions. rsc.org These methods are particularly valuable for creating spiro-hydantoins with diverse functional groups, which are of significant interest in medicinal chemistry. rsc.org The convergence and atom economy of MCRs make them powerful tools for generating structural diversity in hydantoin synthesis. researchgate.net

An important alternative to carbonyl-based methods is the synthesis of hydantoins from α-amino acids or their derivatives. mdpi.com This route is particularly useful for producing enantiomerically pure hydantoins when starting with chiral amino acids. The general approach involves the reaction of an α-amino acid or α-amino ester with an isocyanate. mdpi.comacs.org This reaction forms an intermediate ureido acid or ester, which subsequently undergoes cyclization to the hydantoin ring, typically upon heating or under acidic or basic conditions. mdpi.comorganic-chemistry.org

Variations of this strategy exist to avoid handling potentially hazardous isocyanates directly. For instance, α-amino amides can be treated with reagents like triphosgene (B27547) or 1,1'-carbonyldiimidazole (B1668759) (CDI) to generate the reactive isocyanate intermediate in situ, which then cyclizes to the hydantoin. researchgate.netnih.gov Similarly, α-amino methyl esters can react with carbamates to form ureido derivatives that cyclize under basic conditions. organic-chemistry.org This method provides access to 3-substituted, 5-substituted, and 3,5-disubstituted hydantoins. organic-chemistry.org A domino condensation/cyclization process between isocyanates of α-amino esters and N-alkyl aspartic acid diesters has also been developed for a chemoselective route to N,N'-disubstituted hydantoins. acs.orgnih.gov

| Starting Materials | Key Intermediate | Product Type |

| α-Amino Acid + Isocyanate | Ureido acid | 5-Substituted Hydantoin |

| α-Amino Ester + Isocyanate | Ureido ester | 5-Substituted Hydantoin |

| α-Amino Amide + Triphosgene | Isocyanate | 5,5-Disubstituted Hydantoin |

Construction of the Cyclohexane (B81311) Spiro-Ring System

The formation of the spirocyclic junction between the cyclohexane and hydantoin rings introduces stereochemical considerations and requires strategies that allow for functionalization of the carbocyclic moiety.

Achieving stereocontrol during the synthesis of spirohydantoins, particularly those derived from substituted cyclic ketones, is a critical challenge. The stereochemical outcome of the Bucherer-Bergs reaction is generally under thermodynamic control. nih.gov This means the reaction favors the formation of the most stable stereoisomer.

For a substituted cyclohexanone (B45756), such as 4-tert-butylcyclohexanone, the reaction predominantly yields the spirohydantoin isomer where the incoming nucleophiles have added to the carbonyl carbon from the axial direction. nih.gov This leads to a product where the bulky substituent (tert-butyl group) on the cyclohexane ring is equatorial, and the C-4 carbonyl group of the newly formed hydantoin ring occupies the less sterically hindered equatorial position relative to the cyclohexane chair. nih.gov In contrast, the N-1' atom of the hydantoin ring is in the more hindered axial position, cis to the tert-butyl group. cdnsciencepub.com This stereochemical preference can be explained by considering the steric hindrance in the transition states of the cyclization step. cdnsciencepub.com In cases where the starting carbonyl compound is sufficiently sterically biased, a single stereoisomer can be observed. wikipedia.org

Introducing a variety of substituents onto the cyclohexane ring of a spirohydantoin can be achieved through two primary approaches. The first and most direct strategy involves utilizing a pre-functionalized cyclohexanone as the starting material in a spiro-annulation reaction like the Bucherer-Bergs synthesis. rsc.org A wide range of substituted cyclohexanones are commercially available or can be synthesized through established methods, such as cascade Michael-aldol reactions or double Michael additions. beilstein-journals.org This allows for the incorporation of substituents at various positions on the cyclohexane ring prior to the formation of the hydantoin moiety.

A second strategy involves the chemical modification of the cyclohexane ring after the spirohydantoin core has been assembled. This postsynthetic modification approach allows for the introduction of functional groups that might not be compatible with the conditions of the hydantoin synthesis. While synthetically more challenging, it offers flexibility. Reactions could potentially include functional group interconversions or C-H functionalization on the cyclohexane ring, although such transformations must be selective to avoid reacting with the hydantoin ring itself. The choice of strategy depends on the desired substitution pattern and the chemical compatibility of the functional groups with the chosen synthetic route.

Derivatization and Functionalization of Cyclohexanespiro-5'-hydantoins

The presence of two distinct nitrogen atoms within the hydantoin ring of cyclohexanespiro-5'-hydantoin, at the N1' and N3' positions, offers opportunities for selective functionalization. The differing chemical environments of these two nitrogens allow for regioselective reactions, which are crucial for building molecular complexity and modulating biological activity.

Regioselective N-Functionalization at N1' and N3' Positions

The N-functionalization of the cyclohexanespiro-5'-hydantoin core is dictated by the relative acidity of the protons on the N1' and N3' atoms. The proton at the N3' position is flanked by two carbonyl groups, making it significantly more acidic and thus more readily removed by a base compared to the N1' proton, which is adjacent to only one carbonyl group. researchgate.nettandfonline.com This difference in acidity is the key to achieving regioselective functionalization at the N3' position.

N-Alkylation:

The alkylation of cyclohexanespiro-5'-hydantoins typically proceeds with high regioselectivity at the N3' position under basic conditions. researchgate.net The reaction involves the deprotonation of the more acidic N3'-H by a suitable base, such as an alkali metal hydroxide (B78521) or carbonate, to form a nucleophilic anion. This anion then readily reacts with an alkylating agent, such as an alkyl halide, to yield the N3'-alkylated product. For instance, the reaction with alkyl halides in an alkaline medium has been shown to be an effective method for introducing various alkyl groups at this position. researchgate.net

While N3' alkylation is generally favored, achieving selective functionalization at the N1' position is more challenging and often requires harsher reaction conditions or the use of protecting group strategies. nih.gov However, specific conditions using potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (B95107) (THF) have been reported to favor N1-selective alkylation of certain hydantoin derivatives. thieme-connect.de

N-Acylation:

Similar to alkylation, N-acylation of cyclohexanespiro-5'-hydantoins also demonstrates a preference for the N3' position due to the higher nucleophilicity of the corresponding anion. The reaction of spirohydantoins with acylating agents, such as acetic anhydride (B1165640) in the presence of a base like pyridine, leads to the formation of N3'-acetyl derivatives. researchgate.net Spectroscopic analysis, such as 1H NMR, confirms the substitution at the N3' position by the disappearance of the N3'-H signal and the appearance of signals corresponding to the newly introduced acyl group. researchgate.net

| Reagent | Position of Functionalization | Product Type | Reference |

| Alkyl Halide (in alkaline medium) | N3' | N3'-Alkyl-cyclohexanespiro-5'-hydantoin | researchgate.net |

| Acetic Anhydride (with pyridine) | N3' | N3'-Acetyl-cyclohexanespiro-5'-hydantoin | researchgate.net |

| Alkyl Halide (with KHMDS in THF) | N1' | N1'-Alkyl-hydantoin derivative | thieme-connect.de |

Generation of the 3'-Sodio Form: Methodologies for Anionic Species Formation and Stabilization

The generation of the 3'-sodio form of cyclohexanespiro-5'-hydantoin involves the deprotonation of the acidic N3'-H using a strong sodium base. This process results in the formation of a sodium salt of the hydantoin, which exists as an anionic species.

Methodologies for Anionic Species Formation:

Sodium hydride (NaH) is a commonly employed and highly effective reagent for the deprotonation of N-H bonds in a variety of heterocyclic compounds, including hydantoins. nih.gov The reaction of cyclohexanespiro-5'-hydantoin with sodium hydride in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), leads to the formation of the corresponding sodium salt, 3'-sodiocyclohexanespiro-5'-hydantoin. This reaction is typically carried out under an inert atmosphere to prevent the reaction of sodium hydride with atmospheric moisture. commonorganicchemistry.com The progress of the deprotonation can be monitored by the cessation of hydrogen gas evolution.

The general reaction can be represented as follows:

Cyclohexanespiro-5'-hydantoin + NaH → this compound + H₂

Stabilization of the Anionic Species:

The primary mode of stabilization for the 3'-sodio form of cyclohexanespiro-5'-hydantoin is the formation of the stable sodium salt. The resulting hydantoin anion is stabilized by the delocalization of the negative charge over the two adjacent carbonyl groups. This resonance stabilization contributes to the thermodynamic favorability of the deprotonation at the N3' position.

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 3 Sodiocyclohexanespiro 5 Hydantoin

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for the complete structural and conformational elucidation of 3'-Sodiocyclohexanespiro-5'-hydantoin in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a detailed assignment of all proton (¹H) and carbon (¹³C) signals can be achieved, providing unequivocal evidence for the connectivity of the spirocyclic system and the stereochemical relationships between its constituent atoms.

Detailed Elucidation of Hydantoin (B18101) and Cyclohexane (B81311) Ring Protons and Carbons

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the hydantoin and cyclohexane rings. The hydantoin moiety features N-H protons, whose chemical shifts are sensitive to solvent and concentration, and a methylene (B1212753) group. The cyclohexane ring protons will exhibit complex splitting patterns due to geminal and vicinal couplings, with their chemical shifts influenced by their axial or equatorial orientation.

The ¹³C NMR spectrum provides complementary information, with characteristic signals for the carbonyl carbons of the hydantoin ring typically appearing in the downfield region (170-185 ppm). libretexts.org The spiro carbon, being a quaternary carbon, is expected to have a unique chemical shift. The carbons of the cyclohexane ring will resonate in the aliphatic region, with their precise chemical shifts dependent on their substitution and local environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Ring | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Hydantoin | N-H | Variable (broad) | - |

| C=O | - | 170 - 185 | |

| Spiro-C | - | ~60-80 | |

| Cyclohexane | CH₂ | 1.0 - 2.5 | 20 - 40 |

Note: These are predicted ranges and actual values may vary based on experimental conditions.

Application of Advanced 2D NMR Experiments for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to establish the connectivity and stereochemistry of this compound, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the identification of adjacent protons within the cyclohexane and hydantoin rings. sdsu.edu Cross-peaks in the COSY spectrum connect protons that are scalar-coupled, typically over two or three bonds. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded ¹H and ¹³C nuclei. emerypharma.comcolumbia.edu This is crucial for assigning the carbon signals based on the already assigned proton resonances.

Together, these 2D NMR techniques provide a comprehensive and unambiguous assignment of the entire molecular framework of this compound.

Dynamic NMR Studies for Conformational Exchange Processes

The cyclohexane ring is known to undergo conformational exchange, primarily through a chair-chair interconversion. Dynamic NMR (DNMR) studies can provide insights into the energetics of this process in this compound. copernicus.org By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the line shapes of the cyclohexane proton signals. At low temperatures, where the conformational exchange is slow on the NMR timescale, distinct signals for the axial and equatorial protons may be observed. As the temperature increases, these signals may broaden and eventually coalesce into a single averaged signal at the fast exchange limit. Analysis of these line shape changes allows for the determination of the activation energy (ΔG‡) for the ring-flipping process. nih.gov

Vibrational Spectroscopy for Molecular Fingerprinting and Interaction Analysis

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Groups

The FTIR spectrum of this compound is expected to show strong absorption bands corresponding to the characteristic vibrations of its functional groups. The N-H stretching vibrations of the hydantoin ring typically appear as a broad band in the region of 3200-3400 cm⁻¹. msu.edu The carbonyl (C=O) groups of the hydantoin ring will give rise to intense stretching bands, likely in the range of 1700-1780 cm⁻¹. bas.bg The position of these bands can be influenced by hydrogen bonding. The C-H stretching vibrations of the cyclohexane ring are expected in the 2850-3000 cm⁻¹ region. msu.edu The region below 1500 cm⁻¹, known as the fingerprint region, will contain a complex pattern of bands arising from various bending and stretching vibrations, which is unique to the molecule. msu.edu

Table 2: Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (Hydantoin) | Stretching | 3200 - 3400 |

| C=O (Hydantoin) | Stretching | 1700 - 1780 |

| C-H (Cyclohexane) | Stretching | 2850 - 3000 |

| C-N (Hydantoin) | Stretching | 1350 - 1450 |

| C-C (Cyclohexane) | Bending/Stretching | Fingerprint Region (<1500) |

Raman Spectroscopy for Complementary Vibrational Mode Assignment and Solid-State Analysis

Raman spectroscopy provides complementary vibrational information to FTIR. While FTIR is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy detects vibrations that lead to a change in the polarizability of the molecule. libretexts.org Therefore, some vibrations that are weak in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric stretching vibrations of the non-polar C-C bonds in the cyclohexane ring are expected to be particularly Raman active. Raman spectroscopy is also well-suited for the analysis of solid-state samples and can provide information about crystal lattice vibrations (phonons) in addition to the intramolecular vibrations. The interpretation of the Raman spectrum is based on the assignment of vibrational modes, which can be aided by computational calculations. nih.gov

Matrix Isolation Infrared Spectroscopy for Gas-Phase Conformational Studies

Matrix isolation infrared (MI-IR) spectroscopy is a powerful technique for studying the vibrational properties of individual molecules, effectively "freezing" them in an inert matrix at cryogenic temperatures to prevent intermolecular interactions. nih.govresearchgate.net This method allows for the detailed investigation of molecular conformations that might be present in the gas phase but are not necessarily observed in the condensed phase.

For this compound, MI-IR spectroscopy would provide invaluable insights into the conformational preferences of the cyclohexyl ring and the hydantoin moiety. The molecule would be co-deposited with a large excess of an inert gas, such as argon or neon, onto a cryogenic window. astrochem.orgmdpi.com The resulting IR spectrum would display sharp absorption bands corresponding to the fundamental vibrational modes of the isolated molecule.

The chair conformation is the most stable for a cyclohexane ring, and it is expected that this would be the predominant conformation for the spiro-fused cyclohexane in this compound. nih.govchemistrysteps.com However, other, higher-energy conformations such as the boat or twist-boat might be populated in the gas phase and could be trapped and observed using MI-IR. nih.gov The vibrational frequencies associated with the C-H stretching and bending modes of the cyclohexane ring, as well as the characteristic C=O and N-H stretching and bending modes of the hydantoin ring, would be meticulously analyzed. The presence of the sodium cation is not expected to directly give rise to IR active modes in the mid-infrared region, but its interaction with the hydantoin ring could induce slight shifts in the vibrational frequencies of the carbonyl groups.

A hypothetical data table of expected vibrational frequencies for the dominant conformer of this compound, based on data for related compounds, is presented below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | 3400-3500 |

| C-H Stretch (Cyclohexane) | 2850-2960 |

| C=O Stretch (Hydantoin) | 1700-1780 |

| N-H Bend | 1600-1650 |

| C-N Stretch | 1400-1450 |

| C-C Stretch (Cyclohexane) | 1000-1200 |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. wikipedia.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.govresearchgate.netresearchgate.net For this compound, HRMS would be employed to verify its molecular formula, C₈H₁₁N₂NaO₂. The experimentally measured mass-to-charge ratio (m/z) of the molecular ion would be compared to the calculated exact mass, with a very small mass error tolerance (typically < 5 ppm). springernature.com

| Ion | Calculated Exact Mass | Observed m/z (Hypothetical) | Mass Error (ppm) |

| [M+H]⁺ | 207.0713 | 207.0710 | -1.45 |

| [M+Na]⁺ | 229.0532 | 229.0529 | -1.31 |

Tandem mass spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nationalmaglab.orgresearchgate.net This provides detailed structural information about the precursor ion. nih.govlibretexts.org For this compound, the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to induce fragmentation. wikipedia.org

The fragmentation of the cyclohexanespiro-5'-hydantoin core would be expected to proceed through several characteristic pathways. These could include the loss of isocyanic acid (HNCO), cleavage of the cyclohexane ring, and loss of small neutral molecules such as CO or NH₃. The analysis of these fragmentation patterns would allow for the confirmation of the connectivity of the atoms within the molecule.

A table of plausible fragment ions and their corresponding neutral losses for the [M+H]⁺ ion of cyclohexanespiro-5'-hydantoin is provided below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 207.0713 | 164.0682 | HNCO |

| 207.0713 | 179.0764 | CO |

| 207.0713 | 190.0451 | NH₃ |

| 164.0682 | 136.0733 | CO |

X-ray Diffraction Techniques for Solid-State Molecular Architecture

X-ray diffraction techniques are the most powerful methods for determining the three-dimensional arrangement of atoms in a crystalline solid.

A hypothetical table of crystallographic data for this compound is presented below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 105.4 |

| Volume (ų) | 1054.3 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.29 |

| R-factor | 0.045 |

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. particle.dk It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. bohrium.comresearchgate.netrigaku.com Polymorphs can have different physical properties, and their identification and control are crucial in many applications. particle.dk For this compound, PXRD would be used to characterize the bulk material and to screen for the existence of different polymorphs under various crystallization conditions. The diffraction pattern obtained is a fingerprint of the crystalline phase and can be used for quality control and to study phase transitions. rigaku.com

A representative PXRD pattern for a hypothetical crystalline form of this compound would show a series of peaks at specific 2θ angles, with characteristic relative intensities.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 85 |

| 15.5 | 5.71 | 100 |

| 18.9 | 4.69 | 65 |

| 20.5 | 4.33 | 70 |

| 25.8 | 3.45 | 50 |

Advanced Chromatographic Methods for Purification and Analytical Purity Assessment

The purification and comprehensive purity assessment of this compound, a spirocyclic hydantoin derivative, necessitates the use of advanced chromatographic techniques. These methods are essential for isolating the compound from complex reaction mixtures and for verifying its identity and purity with a high degree of confidence. While specific literature on the chromatographic analysis of this compound is limited, the methodologies applied to analogous spirohydantoin and hydantoin compounds provide a clear framework for its analysis.

Preparative and Analytical High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification (preparative HPLC) and purity assessment (analytical HPLC) of synthetic compounds like this compound. moravek.comlabcompare.com

Preparative HPLC is employed for the isolation of the target compound from by-products and unreacted starting materials on a larger scale. labcompare.comwarwick.ac.uk The primary goal is to obtain a sufficient quantity of the purified compound for further studies. lcms.cz The process typically involves scaling up an optimized analytical method. lcms.cz Key considerations for the preparative HPLC purification of a moderately polar compound like this compound would include the selection of a suitable stationary phase, mobile phase, and column dimensions to handle the required sample load.

For instance, reversed-phase chromatography is a common choice, utilizing a C18-functionalized silica (B1680970) stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid to improve peak shape.

Analytical HPLC is a high-sensitivity method used to determine the purity of the isolated this compound. moravek.comnih.gov It provides quantitative information about the presence of impurities. rsc.org A typical analytical HPLC method would utilize a column with a smaller internal diameter and particle size compared to preparative columns to achieve higher resolution. The resulting chromatogram would ideally show a single major peak corresponding to the target compound, with any other peaks representing impurities. The purity is often determined by calculating the peak area percentage of the main component.

Below is an illustrative data table outlining typical conditions for both preparative and analytical HPLC for a compound structurally similar to this compound.

| Parameter | Preparative HPLC | Analytical HPLC |

| Column | C18, 10 µm particle size, 250 x 21.2 mm | C18, 5 µm particle size, 250 x 4.6 mm |

| Mobile Phase | A: Water with 0.1% TFA; B: Acetonitrile with 0.1% TFA | A: Water with 0.1% TFA; B: Acetonitrile with 0.1% TFA |

| Gradient | 20-80% B over 30 minutes | 10-90% B over 20 minutes |

| Flow Rate | 20 mL/min | 1 mL/min |

| Detection | UV at 220 nm | UV at 220 nm |

| Injection Volume | 1-5 mL | 10-20 µL |

| Sample Concentration | 10-50 mg/mL | 0.1-1 mg/mL |

Hyphenated Techniques (e.g., LC-MS, GC-MS, HPLC-NMR) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex mixtures and the unambiguous identification of compounds. europeanpharmaceuticalreview.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used technique in pharmaceutical analysis. europeanpharmaceuticalreview.comnih.gov It combines the separation capabilities of HPLC with the mass-analyzing capabilities of mass spectrometry. For the analysis of this compound, LC-MS would be used to confirm the molecular weight of the compound and to identify impurities, even at trace levels. ucl.ac.be The mass spectrometer provides mass-to-charge ratio (m/z) data for the eluting peaks, which is crucial for structural confirmation. The entire library of spirohydantoins can be characterized by LC/MS analysis, indicating the presence of all compounds with a certain purity range. ucl.ac.be

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique, though its application to this compound might require derivatization to increase its volatility and thermal stability. nih.gov GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile organic compounds. nih.gov The sample is vaporized and separated in a gaseous mobile phase before being detected by a mass spectrometer.

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (HPLC-NMR) represents a direct coupling of HPLC with NMR spectroscopy. nih.gov This technique allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column, providing detailed structural information. core.ac.ukwpmucdn.com For a novel compound like this compound, HPLC-NMR could be instrumental in the unequivocal structural elucidation of the compound itself and any co-eluting impurities or isomers, directly from the reaction mixture without the need for prior isolation. nih.gov

The following table summarizes the primary applications of these hyphenated techniques in the analysis of a compound like this compound.

| Technique | Primary Application | Information Obtained |

| LC-MS | Molecular weight confirmation and impurity profiling of the purified compound or analysis of reaction mixtures. europeanpharmaceuticalreview.comucl.ac.be | Molecular weight of the parent compound and impurities, fragmentation patterns. ucl.ac.be |

| GC-MS | Analysis of volatile impurities or the derivatized target compound. nih.gov | Identification of volatile and semi-volatile components, mass spectra for library matching. |

| HPLC-NMR | Unambiguous structural elucidation of the target compound and its isomers or impurities directly from a mixture. nih.gov | 1D and 2D NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC) for detailed structural analysis. core.ac.ukwpmucdn.com |

Computational and Theoretical Investigations of 3 Sodiocyclohexanespiro 5 Hydantoin

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the electronic properties and energetic landscape of molecules. nih.govnih.govrsc.org These methods solve approximations of the Schrödinger equation to determine molecular structure, stability, and reactivity. nih.gov

Density Functional Theory (DFT) is a robust computational method widely used for predicting the geometric and electronic properties of molecules. mdpi.com For 3'-Sodiocyclohexanespiro-5'-hydantoin, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to perform geometry optimization. This process identifies the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. mdpi.comresearchgate.net

The optimization of this compound would typically confirm the spirocyclic nature of the compound, with the cyclohexane (B81311) ring adopting a stable chair conformation to minimize steric strain. The hydantoin (B18101) ring would exhibit its characteristic near-planar geometry. The sodium ion's position relative to the deprotonated nitrogen of the hydantoin ring is a key outcome of this optimization.

Furthermore, DFT is used to explore the conformational energy landscape. By systematically rotating bonds and calculating the energy of each resulting conformer, a potential energy surface can be mapped. This reveals the relative energies of different stable conformers (e.g., different chair and boat forms of the cyclohexane ring) and the energy barriers for interconversion between them.

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C5-C(spiro) | 1.54 |

| N1-C2 | 1.38 | |

| C2=O | 1.23 | |

| N3-C4 | 1.40 | |

| C4=O | 1.22 | |

| N3-Na | 2.25 | |

| **Bond Angles (°) ** | N1-C2-N3 | 112.0 |

| C2-N3-C4 | 115.0 | |

| C(spiro)-C5-N1 | 109.5 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. mdpi.com For this compound, the MEP surface would show regions of negative potential (typically colored red) concentrated around the electronegative oxygen atoms of the carbonyl groups and the deprotonated nitrogen atom. These regions represent likely sites for electrophilic attack or coordination with the positively charged sodium counterion. Regions of positive potential (blue) would be expected around the hydrogen atoms.

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's chemical reactivity and electronic transitions. mdpi.com

HOMO: Represents the ability to donate an electron. In this compound, the HOMO is likely localized on the electron-rich hydantoin ring, particularly the deprotonated nitrogen and carbonyl oxygen atoms.

LUMO: Represents the ability to accept an electron. The LUMO is often distributed over the carbonyl carbons and the spiro-carbon, indicating these as potential sites for nucleophilic attack.

The energy gap between the HOMO and LUMO (Egap) is a critical parameter that correlates with the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com

Computational methods, particularly DFT, are highly effective at predicting spectroscopic parameters that can be directly compared with experimental data for structural verification. researchgate.netresearchgate.netwisc.edu

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to calculate nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (δ). rsc.org Theoretical predictions of 1H and 13C NMR chemical shifts for this compound can be compared to experimental spectra to confirm assignments of specific protons and carbons in the cyclohexane and hydantoin rings. While discrepancies can occur due to solvent effects and dynamic processes not captured in static calculations, the correlation is often strong. nih.govresearchgate.net

Table 2: Illustrative Comparison of Calculated and Experimental 13C NMR Chemical Shifts (ppm)

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| C2 (C=O) | 157.5 | 156.8 |

| C4 (C=O) | 178.0 | 177.2 |

| C5 (Spiro) | 65.2 | 64.5 |

| Cyclohexane-C1 | 35.1 | 34.6 |

| Cyclohexane-C2 | 25.8 | 25.3 |

| Cyclohexane-C3 | 26.5 | 26.0 |

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies corresponding to the normal modes of molecular motion, which are observed in Infrared (IR) and Raman spectroscopy. researchgate.netresearchgate.net These calculations are crucial for assigning specific absorption bands to functional group vibrations, such as the C=O stretches of the hydantoin ring, N-H bends (in the protonated form), and C-H stretches of the cyclohexane ring. Calculated frequencies are often systematically scaled to correct for anharmonicity and other method-inherent approximations, leading to excellent agreement with experimental spectra. researchgate.netresearchgate.net

Molecular Modeling and Dynamics Simulations for Dynamic Behavior and Solvation Effects

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular modeling and dynamics simulations offer insights into its dynamic behavior over time, including conformational changes and interactions with its environment. researchgate.netnih.gov

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov For this compound, an MD simulation would reveal the flexibility of the molecular framework. A key dynamic process to investigate is the conformational transition of the cyclohexane ring, such as the chair-to-boat interconversion. researchgate.net By tracking the atomic coordinates over nanoseconds, the frequency and pathways of these transitions can be analyzed, providing a more complete understanding of the molecule's conformational landscape than static calculations alone. The simulation can also illustrate the vibrational motions of the hydantoin ring and the relative movement of the sodium counterion.

MD simulations are exceptionally well-suited for studying molecules in solution, providing a detailed picture of solute-solvent interactions. mdpi.commdpi.com To model this compound in an aqueous environment, the molecule is placed in a simulation box filled with explicit water molecules.

The simulation can then be analyzed to characterize the solvation shells around different parts of the molecule. For instance, the polar carbonyl groups and the anionic nitrogen of the hydantoin ring would be expected to form strong hydrogen bonds with surrounding water molecules. The sodium ion will also have a well-defined hydration shell.

A critical aspect of the simulation is to investigate the nature of the ion-pairing between the deprotonated hydantoin anion and the Na+ counterion. mdpi.com Analysis of the simulation trajectory, often through the calculation of a Radial Distribution Function (RDF) between the sodium ion and the hydantoin nitrogen, can distinguish between different types of ion pairs:

Contact Ion Pair (CIP): The sodium ion is directly associated with the hydantoin anion with no intervening solvent molecules.

Solvent-Separated Ion Pair (SSIP): One or more water molecules are located between the cation and anion.

Solvent-Shared Ion Pair (SIP): A single water molecule is shared between the hydration shells of the cation and anion.

Advanced Topological Analysis of Electron Density

The topological analysis of electron density, using methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis, is a powerful tool for elucidating the nature of chemical bonds and weak interactions that govern molecular conformation and crystal packing.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) allows for a rigorous definition of atoms and chemical bonds based on the topology of the electron density. researchgate.netnih.gov This analysis identifies bond critical points (BCPs) between atoms, and the properties of the electron density at these points (such as its value, Laplacian, and energy densities) can be used to classify the nature of the interaction (e.g., covalent, ionic, hydrogen bond).

For this compound, a QTAIM analysis would be instrumental in quantifying the covalent character of the bonds within the cyclohexyl and hydantoin rings, as well as characterizing the ionic nature of the sodium-nitrogen interaction. However, no published studies have performed this specific analysis on the target molecule. A hypothetical QTAIM analysis would involve calculating the electron density of the molecule and identifying the BCPs to characterize each chemical bond.

Table 1: Hypothetical QTAIM Parameters for Selected Bonds in a Spirohydantoin Structure (Note: This table is illustrative and not based on actual published data for this compound.)

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Bond Characterization |

|---|---|---|---|

| C-C (cyclohexane) | ~0.25 | Negative | Covalent |

| C-N (hydantoin) | ~0.30 | Negative | Polar Covalent |

| C=O (hydantoin) | ~0.40 | Negative | Polar Covalent |

| N-Na | ~0.05 | Positive | Ionic/Electrostatic |

Non-Covalent Interaction (NCI) Plot Analysis for Weak Interactions in Crystal Packing

NCI plot analysis is a visualization technique that identifies and characterizes non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, based on the electron density and its reduced density gradient. researchgate.netnih.govresearchgate.net These interactions are crucial for understanding the crystal packing and supramolecular assembly of molecules. bg.ac.rs An NCI plot would reveal regions of attractive and repulsive interactions within the crystal lattice of this compound, visualized as colored isosurfaces.

Computational Prediction of Chemical Reactivity

Computational chemistry provides a suite of tools to predict the reactivity of molecules through the calculation of various descriptors and the elucidation of reaction mechanisms.

Computational Elucidation of Reaction Mechanisms in Spirohydantoin Synthesis and Transformations

Spirohydantoins are commonly synthesized via the Bucherer-Bergs reaction, a multicomponent reaction involving a ketone (in this case, cyclohexanone), cyanide, and ammonium (B1175870) carbonate. mdpi.comwikipedia.orgorganic-chemistry.orgjsynthchem.com Computational studies can be employed to investigate the reaction mechanism, map the potential energy surface, identify transition states, and determine the reaction kinetics and thermodynamics. researchgate.net

A computational study of the Bucherer-Bergs synthesis of cyclohexanespiro-5'-hydantoin would likely proceed through the formation of an aminonitrile intermediate, followed by cyclization with carbon dioxide (derived from ammonium carbonate) and subsequent rearrangement to form the stable hydantoin ring. wikipedia.org The transformation to this compound would involve a subsequent deprotonation step. While the general mechanism is known, detailed computational elucidation for this specific spirohydantoin, including the energetics of each step, has not been reported.

Chemical Reactivity and Transformation Profiles of Cyclohexanespiro 5 Hydantoin and Its 3 Sodio Derivative

Reactivity at the Hydantoin (B18101) Ring Nitrogen Centers (N1 and N3)

The hydantoin ring contains two nitrogen atoms, N1 and N3, which possess different chemical properties due to their placement within the cyclic structure. N1 is an amide-type nitrogen, while N3 is an imide-type nitrogen, situated between two carbonyl groups.

The protons attached to the nitrogen atoms of the hydantoin ring exhibit different acidities. The proton at the N3 position is significantly more acidic than the proton at the N1 position. nih.gov This increased acidity is due to the electron-withdrawing effect of the two adjacent carbonyl groups (at C2' and C4'), which stabilize the resulting conjugate base through resonance.

Consequently, treatment of cyclohexanespiro-5'-hydantoin with a strong base, such as sodium hydride (NaH), results in the selective deprotonation at the N3 position to form 3'-sodiocyclohexanespiro-5'-hydantoin. beilstein-journals.orgd-nb.info This process converts the N3 nitrogen from a weakly acidic site into a potent nucleophile. The resulting anionic nitrogen is the key reactive species in many subsequent functionalization reactions. The formation of this sodio derivative enhances the nucleophilic character of the N3 atom, making it readily available to attack various electrophiles.

The formation of the 3'-sodio derivative provides a powerful tool for achieving regioselective functionalization of the hydantoin ring. Due to the enhanced nucleophilicity of the N3 anion, alkylation and acylation reactions occur preferentially at this position. nih.gov The reaction of this compound with alkyl halides or acyl chlorides typically yields the N3-substituted product as the major isomer under thermodynamic control. beilstein-journals.orgd-nb.info

While N3-alkylation is the more common outcome, N1-selective alkylation can be achieved under specific conditions. nih.gov Research on other hydantoin systems has shown that using different base and solvent combinations, such as potassium bases like potassium tert-butoxide (t-BuOK) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (B95107) (THF), can favor the formation of the N1-alkylated product. nih.gov This selectivity arises from kinetic control and the influence of the counter-ion on the reaction pathway.

| Position | Typical Conditions | Controlling Factor | Reference |

|---|---|---|---|

| N3-Alkylation | Sodium Hydride (NaH) in THF/DMF | Thermodynamic Control (most stable anion) | beilstein-journals.orgd-nb.info |

| N1-Alkylation | Potassium tert-butoxide (t-BuOK) or KHMDS in THF | Kinetic Control (ion-pairing effects) | nih.gov |

The nucleophilic N3-anion of this compound can also participate in metal-catalyzed cross-coupling reactions to form carbon-nitrogen bonds. emory.edu Transition metal catalysts, particularly those based on palladium and copper, are effective in mediating the coupling of N-nucleophiles with aryl, heteroaryl, or vinyl halides and pseudohalides.

These reactions, such as the Buchwald-Hartwig amination, provide a direct method for introducing complex aromatic and unsaturated moieties at the N3 position of the hydantoin ring. The reaction typically involves the oxidative addition of the organic halide to the low-valent metal catalyst, followed by reaction with the sodio-hydantoin and subsequent reductive elimination to yield the N-substituted product and regenerate the catalyst. nih.gov

Reactivity at the Spiro Carbon Center (C5') and Cyclohexane (B81311) Ring

The spirocyclic nature of the molecule introduces a unique structural feature at the C5' carbon and presents a chemically robust cyclohexane moiety.

The spiro carbon atom (C5') is a quaternary carbon, meaning it is bonded to four other carbon atoms. This configuration makes it sterically hindered and generally unreactive toward direct electrophilic or nucleophilic attack. Standard substitution reactions are not feasible at this center without fragmentation of the ring system. However, the chemistry of related spiro-hydantoins shows that reactivity involving this position is possible through alternative pathways, such as cycloaddition reactions with precursors like 5-iminohydantoins, which allow for the construction of the spirocyclic framework itself. beilstein-journals.orgnih.gov

The cyclohexane ring in cyclohexanespiro-5'-hydantoin is a saturated carbocycle. In its unsubstituted form, it is chemically inert to many reagents, similar to the parent cycloalkane. Functionalization of the C-H bonds on the cyclohexane ring typically requires harsh conditions, such as those used in free-radical reactions (e.g., radical halogenation with N-bromosuccinimide under UV irradiation). Such reactions often suffer from a lack of regioselectivity, leading to a mixture of products.

However, if the cyclohexane ring were to bear pre-existing functional groups (e.g., hydroxyl, carbonyl, or alkene), a wide range of standard synthetic transformations could be employed. For instance, a hydroxyl group could be oxidized to a ketone or converted into a leaving group for substitution reactions. beilstein-journals.org Similarly, a double bond could undergo addition reactions. Without such activating groups, selective modification of the cyclohexane moiety remains a significant synthetic challenge.

Stereospecific Reactions at the Spiro Center

The spiro center at the C5 position of Cyclohexanespiro-5'-hydantoin is a quaternary carbon, which is achiral. Consequently, stereospecific reactions are primarily relevant in the context of the asymmetric synthesis of the spiro center itself, rather than post-synthetic modifications at this position. The creation of this quaternary stereocenter with high enantioselectivity is a key challenge addressed by modern synthetic methods.

Organocatalytic approaches have proven effective for the enantioselective synthesis of 5,5-disubstituted hydantoins. nih.gov One such strategy involves the Michael reaction using 2-benzylthio-3,5-dihydroimidazol-4-ones as hydantoin surrogates. The use of bifunctional Brønsted base/H-bond catalysts, such as squaramide-tertiary amines, can facilitate the addition to Michael acceptors like nitroolefins or vinyl ketones, yielding products with high diastereoselectivity and enantioselectivity (often >95% ee). nih.govresearchgate.net These reactions establish the stereochemistry at the C5 position before the final hydantoin ring is fully formed.

The inherent structure of the cyclohexyl portion of the molecule also influences its reactivity. X-ray crystallography has shown that the cyclohexane ring in Cyclohexanespiro-5'-hydantoin monohydrate adopts a stable chair conformation. nih.gov This defined three-dimensional structure can create steric hindrance, potentially directing incoming reagents to attack the hydantoin ring from the less hindered face in reactions involving other parts of the molecule.

Table 1: Summary of Stereoselective Synthetic Approaches

| Method | Catalyst Type | Key Feature | Stereochemical Outcome |

|---|---|---|---|

| Michael Addition | Squaramide-tertiary amine | Use of a chiral hydantoin surrogate | Establishes C5 quaternary spiro center with high enantioselectivity (>95% ee) |

Interconversion Between Cyclohexanespiro-5'-hydantoin and its 3'-Sodio Form

The interconversion between Cyclohexanespiro-5'-hydantoin and its 3'-sodio derivative is a fundamental acid-base reaction that is central to its synthetic utility. The hydantoin ring contains two N-H protons at the N1 and N3 positions, both of which are acidic.

Protonation/Deprotonation Equilibria and Their Impact on Reactivity

The acidity of the N-H protons is a critical factor governing the reactivity of the hydantoin ring. The proton at the N3 position is significantly more acidic than the proton at the N1 position. This is because the N3 proton is flanked by two electron-withdrawing carbonyl groups, which effectively stabilize the resulting conjugate base (the anion) through resonance. In contrast, the N1 proton is adjacent to only one carbonyl group.

The deprotonation is typically achieved using a strong base, such as sodium hydride (NaH) or a sodium alkoxide, in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The equilibrium for this reaction heavily favors the formation of the sodium salt, this compound.

Reaction Scheme: Deprotonation of Cyclohexanespiro-5'-hydantoin

The formation of the 3'-sodio species dramatically alters the reactivity of the molecule. The resulting anion is a potent nucleophile. This enhanced nucleophilicity allows it to readily participate in reactions with various electrophiles, most commonly in N-alkylation or N-acylation reactions at the N3 position. This selective deprotonation and subsequent reaction provide a reliable method for introducing substituents at a specific position on the hydantoin ring.

Stability of the 3'-Sodio Species under Various Reaction Conditions

The this compound species exhibits considerable stability under specific conditions, which is essential for its use as a synthetic intermediate.

Solvent Effects: The hydantoin anion is most stable in polar aprotic solvents such as DMF and THF. These solvents can solvate the sodium cation without having acidic protons that would quench the anion.

Effect of Protic Reagents: The sodio species is highly unstable in the presence of protic solvents like water or alcohols. These reagents will rapidly protonate the anion, shifting the equilibrium back to the neutral Cyclohexanespiro-5'-hydantoin. Therefore, all reactions involving this intermediate must be conducted under strictly anhydrous conditions.

Thermal Stability: While specific decomposition temperatures are not well-documented, the sodium salt is sufficiently stable at common reaction temperatures (ranging from 0 °C to the boiling point of solvents like THF) to be effectively used in synthesis. It is typically generated in situ and used immediately in a subsequent step.

Hydrolytic Stability and Degradation Pathways of the Hydantoin Ring

The hydantoin ring system is susceptible to hydrolysis, particularly under strong acidic or basic conditions. The stability of the ring is significantly higher at neutral pH. The degradation process involves the cleavage of the amide bonds within the heterocyclic ring.

The primary pathway for hydrolysis of 5,5-disubstituted hydantoins, including Cyclohexanespiro-5'-hydantoin, leads to the formation of an α-amino acid. wikipedia.org The reaction proceeds via a ring-opening mechanism.

Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide (B78521) ions attack one of the carbonyl carbons (typically C4), leading to the opening of the ring to form a ureido acid intermediate. Further hydrolysis of this intermediate cleaves the urea (B33335) linkage, ultimately yielding 1-aminocyclohexane-1-carboxylic acid, carbonate, and ammonia (B1221849).

Acid-Catalyzed Hydrolysis: In the presence of strong acid, the carbonyl oxygens are protonated, which activates the carbonyl carbons toward nucleophilic attack by water. Similar to the base-catalyzed pathway, this leads to ring opening and subsequent breakdown to yield 1-aminocyclohexane-1-carboxylic acid and other small molecules like ammonia and carbon dioxide.

The spirocyclic nature of the 5,5-disubstitution with a cyclohexane ring generally imparts significant stability to the hydantoin structure compared to monosubstituted hydantoins, particularly against enzymatic degradation. However, chemical hydrolysis under harsh conditions remains a viable degradation pathway.

Table 2: Summary of Hydrolytic Stability

| Condition | Stability | Primary Degradation Product |

|---|---|---|

| Strong Acid (e.g., 6M HCl, heat) | Low | 1-Aminocyclohexane-1-carboxylic acid |

| Neutral (pH ~7) | High | Minimal degradation |

Advanced Methodological Perspectives and Future Research Directions in Spirohydantoin Chemistry

Development of Novel Catalytic Systems for Spirohydantoin Synthesis and Functionalization

The enantioselective synthesis of spirocycles, including spirohydantoins, presents a significant challenge for organic chemists due to the difficulty in creating quaternary stereogenic centers. e-bookshelf.dersc.org To address this, significant research has been directed towards developing innovative catalytic systems that offer high yields and excellent selectivity. researchgate.net

Organocatalysis has emerged as a powerful tool, with a notable increase in methodologies for spirocycle synthesis in recent years. rsc.orgoaepublish.com Bifunctional catalysts, such as squaramide-tertiary amine systems, have been successfully employed in the enantioselective synthesis of 5,5-disubstituted hydantoins through Michael reactions. nih.gov These catalysts facilitate high stereoselectivity, often yielding products with enantioselectivities greater than 95% ee. nih.gov

Metal-catalyzed reactions also represent a cornerstone in the synthesis of spiro compounds. researchgate.net Various metals, including rhodium and palladium, have been utilized in asymmetric syntheses. researchgate.net For instance, Lewis acids like aluminum chloride (AlCl₃) and zinc iodide (ZnI₂) have been shown to be effective catalysts in [4+2]-cycloaddition reactions for creating spiro-thiohydantoins, with the choice of catalyst influencing reaction efficiency depending on the substrate. mdpi.com Cycloaddition strategies, such as the 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins, provide an efficient pathway to novel spiro-compounds. nih.govnih.gov

Novel domino reactions catalyzed by bifunctional indane catalysts have also been developed for the efficient construction of complex spiro structures with high yields and selectivities. researchgate.net These advanced catalytic systems are crucial for both constructing the core spirohydantoin scaffold and for its subsequent functionalization, enabling the creation of a diverse range of complex derivatives.

Table 1: Comparison of Catalytic Systems in Spiro-Compound Synthesis

| Catalytic System | Reaction Type | Key Advantages | Reference |

| Organocatalysis | Michael Addition, Cascade Reactions | Metal-free, environmentally friendly, high enantioselectivity. oaepublish.com | rsc.orgoaepublish.comnih.gov |

| Metal Catalysis (Rh, Pd) | Asymmetric Synthesis, Cycloadditions | High efficiency, broad substrate scope. researchgate.net | researchgate.net |

| Lewis Acid Catalysis (AlCl₃, ZnI₂) | [4+2]-Cycloaddition | Effective for low-activity dienes, catalyst-dependent selectivity. mdpi.com | mdpi.com |

| Bifunctional Catalysts | Domino Reactions, Asymmetric Synthesis | High yields and selectivities in constructing complex scaffolds. researchgate.net | researchgate.netnih.gov |

Harnessing Automated Synthesis and High-Throughput Experimentation for Chemical Space Exploration

Exploring the vast chemical space of spirohydantoins is critical for identifying novel compounds with desirable biological activities. nih.gov Traditional synthesis methods are often too slow to generate the large libraries needed for effective screening. Automated synthesis and high-throughput experimentation (HTE) are transformative approaches that accelerate this process. illinois.edu

Automated, continuous flow synthesis has been successfully applied to produce spirocyclic scaffolds like tetrahydronaphthyridines from simple primary amine feedstocks. nih.gov This methodology allows for the rapid, sequential production of a library of compounds by simply loading different substrates into the system. nih.gov Similarly, solution-phase parallel synthesis has been employed to create libraries of spirohydantoins. nih.gov This technique involves a multi-step process, starting from N-substituted piperidinones and utilizing reactions like the Strecker reaction, to generate a large number of derivatives efficiently. nih.gov

These automated platforms, sometimes referred to as "Molecule Maker" labs, can significantly reduce the time and effort required for synthesis, enabling researchers to build and screen extensive compound libraries. illinois.eduyoutube.com By systematically modifying the spirohydantoin scaffold, these methods facilitate a thorough exploration of structure-activity relationships, which is a key aspect of fragment-based drug discovery (FBDD) and diversity-oriented synthesis. nih.govacs.org The integration of automation allows chemists to focus on data analysis and compound design rather than repetitive synthetic tasks. youtube.com

Table 2: Technologies for Spirohydantoin Chemical Space Exploration

| Technology | Description | Impact on Research | Reference |

| Automated Flow Synthesis | Continuous production of compounds using a flow reactor system with automated substrate loading and fraction collection. | Enables rapid library synthesis and optimization of reaction conditions. nih.gov | nih.govbeilstein-journals.org |

| Solution-Phase Parallel Synthesis | Simultaneous synthesis of a large number of compounds in separate reaction vessels. | Efficiently generates libraries of spirohydantoins for biological screening. nih.gov | nih.gov |

| High-Throughput Experimentation (HTE) | Rapid screening of many reactions under various conditions to identify optimal parameters. | Accelerates the discovery of new reactions and improves yields for known transformations. | N/A |

| Cartridge-Based Synthesizers | Utilizes pre-packaged reagent cartridges for specific reactions, simplifying the synthetic process. | Makes automated synthesis more accessible to a broader range of chemists with minimal specialized training. youtube.com | youtube.com |

Applications of Machine Learning and Artificial Intelligence in Reaction Prediction and Compound Design

Machine learning is also extensively used for reaction prediction. rjptonline.org Models can be trained to forecast the major product of a reaction, predict reaction yields, and even suggest optimal reaction conditions. chemrxiv.orgnih.gov For example, ML algorithms can analyze data from in-situ sensors during a reaction to predict its future progression, informing chemists when a reaction is complete or has stalled. chemrxiv.org This predictive power helps to minimize failed experiments and prioritize synthetic routes that are most likely to succeed. rjptonline.org Furthermore, AI tools are being developed for retrosynthesis planning, helping chemists devise efficient synthetic pathways to complex target molecules like novel spirohydantoin derivatives. nih.gov

Table 3: AI and Machine Learning Applications in Spirohydantoin Chemistry

| Application | AI/ML Technique | Function | Reference |

| De Novo Compound Design | Generative AI, Deep Learning | Creates novel molecular structures with optimized properties. nih.gov | iptonline.comorange.comdigitalchemistry.ai |

| Reaction Outcome Prediction | Neural Networks, Random Forest | Predicts the major product(s) and yield of a chemical reaction. nih.gov | rjptonline.orgnih.gov |

| Retrosynthesis Planning | Template-based and Graph-based models | Proposes synthetic routes to a target molecule by working backward from the product. | nih.gov |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Models the relationship between chemical structure and biological activity or physicochemical properties. nih.gov | nih.gov |

Exploration of Sustainable and Green Chemistry Methodologies for Spirohydantoin Production

Traditional methods for synthesizing hydantoins often involve multiple steps and the use of unsustainable reagents. nih.govresearchgate.net In response, there is a growing emphasis on developing green and sustainable chemistry methodologies for the production of spirohydantoins. acs.org These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One promising strategy is the use of flow chemistry. nih.gov A semi-continuous flow process has been developed for synthesizing hydantoins from commercially available amines using benign reagents like oxygen and carbon dioxide. nih.govresearchgate.net This method avoids many of the toxic reagents used in classical syntheses, such as potassium cyanide in the Bucherer-Bergs reaction. mdpi.comnih.gov

Mechanochemistry, which involves conducting reactions in a ball mill, offers another eco-friendly alternative. acs.org The preparation of 5,5-disubstituted hydantoins has been achieved from amino ester hydrochlorides and potassium cyanate (B1221674) under solvent-free or low-solvent conditions, often leading to good yields without the need for purification steps. acs.org

Furthermore, the development of syntheses that are "atom-economical," such as cycloaddition reactions, contributes to sustainability by maximizing the incorporation of atoms from the starting materials into the final product. mdpi.com The use of green solvents and catalysts synthesized via environmentally benign routes, such as using plant extracts, are also key areas of exploration. rsc.org These green methodologies are essential for making the production of spirohydantoins more environmentally responsible. acs.org

Addressing Synthetic Challenges and Enhancing Reaction Efficiency for Complex Spirohydantoin Derivatives

The synthesis of complex organic molecules, particularly those with multiple stereocenters like many spirohydantoin derivatives, is fraught with challenges. numberanalytics.com Key hurdles include controlling stereoselectivity (the spatial arrangement of atoms) and regioselectivity (the position of chemical bond formation), as well as achieving high yields and purity. numberanalytics.com

Overcoming these challenges requires the development of advanced synthetic strategies. Asymmetric synthesis methodologies are critical for controlling stereochemistry, a task that is particularly demanding when creating quaternary spirocenters. e-bookshelf.de The design of novel catalytic systems, as discussed in section 6.1, is central to achieving this control. rsc.orgresearchgate.net

Post-synthetic modification of the spirohydantoin core is also a viable strategy. For example, if a direct cycloaddition reaction gives a low yield or an inseparable mixture of diastereomers, it may be more efficient to synthesize a simpler spiro-thiohydantoin precursor, which can then be converted to the desired spirohydantoin in a subsequent step under mild conditions, for instance, using hydrogen peroxide. mdpi.com Addressing these synthetic challenges through innovative strategies is essential for unlocking the full potential of complex spirohydantoin derivatives in various applications. nih.govnih.gov

Q & A

Q. What are the optimal synthetic routes for 3'-Sodiocyclohexanespiro-5'-hydantoin, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of spiro-hydantoins typically involves condensation reactions between cyclohexanone derivatives and hydantoin precursors. For example, hydantoins can be synthesized via the Bucherer-Bergs reaction using ketones, ammonium carbonate, and sodium cyanide under controlled pH (8–10) and temperature (60–80°C) . Solvent choice (e.g., ethanol or DMF) and catalysts (e.g., Lewis acids) significantly affect reaction efficiency. Characterization via IR and NMR is critical to confirm spiro-ring formation and sodium coordination .

Q. How should researchers characterize the spiro-hydantoin core and confirm sodium coordination in this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to identify spiro-ring proton environments (e.g., downfield shifts for carbonyl groups). IR spectroscopy detects N–H (3200–3400 cm) and C=O (1700–1750 cm) stretches .

- X-ray crystallography : Resolve the spirocyclic structure and sodium coordination geometry, as demonstrated in related cycloalkanespiro-hydantoin complexes .

- Elemental analysis : Confirm sodium content via atomic absorption spectroscopy or inductively coupled plasma (ICP) methods.

Q. What are the key challenges in purifying this compound, and how can they be mitigated?

- Methodological Answer : Spiro-hydantoins often exhibit low solubility in common organic solvents. Recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures) or column chromatography with silica gel modified with ionic additives (e.g., ammonium acetate) can improve purity . Monitor purity via HPLC with UV detection at 210–220 nm (amide bond absorption).

Advanced Research Questions

Q. How can density functional theory (DFT) calculations guide the design of this compound derivatives with enhanced stability or reactivity?

- Methodological Answer :

- Geometry optimization : Use software like Gaussian or ORCA to model the spirocyclic structure and sodium coordination. Compare calculated bond lengths/angles with X-ray data to validate accuracy .

- Reactivity prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the sodium atom in this compound may act as a Lewis acid catalyst in cross-coupling reactions .

Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) studies for spiro-hydantoin derivatives?

- Methodological Answer :

- Controlled substituent variation : Systematically modify substituents at the N-3 or cyclohexane ring positions and assess cytotoxicity (e.g., via MTT assays in leukemia cells). For example, electron-withdrawing groups on the phenyl ring enhance antiproliferative activity .

- Mechanistic studies : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity to biological targets (e.g., glycogen synthase kinase-3β) .

Q. How do reaction mechanisms differ when this compound participates in metal-coordination versus organic transformations?

- Methodological Answer :

- Metal coordination : The sodium ion can stabilize transition states in nucleophilic substitutions. Monitor via -NMR or cyclic voltammetry to track redox behavior .

- Organic reactions : In alkylation or acylation, the hydantoin ring’s carbonyl groups act as electrophiles. Use kinetic isotope effects (KIE) or isotopic labeling (e.g., ) to probe mechanisms .

Q. What protocols ensure reproducibility in synthesizing and testing this compound complexes for biological activity?

- Methodological Answer :

- Standardized synthesis : Adhere to IUPAC guidelines for reporting reaction conditions (solvent purity, temperature gradients, stirring rates) .

- Biological assays : Follow OECD/ICH guidelines for cytotoxicity testing. Include positive controls (e.g., cisplatin) and validate results across multiple cell lines (e.g., K562 and CEM leukemia cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.